molecular formula C15H12FN3O B7638623 2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide

2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B7638623
M. Wt: 269.27 g/mol
InChI Key: RMDKFXRPHMFIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA is a synthetic compound that has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide works by binding to the ARF-GDP exchange factor (GBF1) and preventing it from activating ARF proteins. This leads to a disruption of the Golgi complex and a range of downstream effects, including the inhibition of protein secretion, the disruption of endosomal trafficking, and the activation of stress pathways.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of cellular signaling pathways. This compound has also been shown to have antiviral and anticancer properties, making it a promising candidate for the development of new therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide in lab experiments is its ability to selectively target the Golgi complex, making it a useful tool for studying cellular trafficking and secretion. However, this compound can also have off-target effects, leading to potential complications in experimental design. Additionally, this compound can be toxic at high concentrations, requiring careful dosing and monitoring.

Future Directions

There are many potential future directions for research on 2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide, including the development of new therapeutic applications for diseases such as cancer and viral infections. Additionally, further studies on the mechanism of action of this compound could lead to a better understanding of cellular trafficking and secretion pathways, which could have implications for a range of biological processes. Finally, the development of new this compound analogs with improved selectivity and reduced toxicity could lead to the development of more effective and safer research tools and therapies.

Synthesis Methods

2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 1,2-diaminobenzene with 3-fluoroacetophenone in the presence of a catalyst. Other methods include the reaction of 2-aminobenzimidazole with 3-fluorobenzoyl chloride or 3-fluoroacetyl chloride.

Scientific Research Applications

2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide has been used extensively in scientific research due to its ability to inhibit the function of Golgi-associated proteins, particularly the ADP-ribosylation factor (ARF) family of GTPases. Studies have shown that this compound can disrupt the structure and function of the Golgi complex, leading to a range of cellular effects.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-4-3-5-12(8-11)18-15(20)9-19-10-17-13-6-1-2-7-14(13)19/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKFXRPHMFIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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